3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound with a complex structure that incorporates a pyrrolidine ring and a fluorobenzyl ether moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. The molecular formula for this compound is C₁₁H₁₅ClFNO, and it has a molecular weight of approximately 223.29 g/mol .
The compound can be synthesized through various organic chemistry methods, primarily involving reactions between pyrrolidine derivatives and fluorobenzyl halides. It is available from chemical suppliers for research purposes, indicating its relevance in scientific studies and potential industrial applications .
3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride falls under the category of organic compounds, specifically as an ether derivative of pyrrolidine. It is classified based on its functional groups and structural characteristics, which include a piperidine-like ring structure and a halogenated aromatic group.
The synthesis of 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves a multi-step process:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compounds.
The molecular structure of 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride features:
3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride can participate in several key chemical reactions:
The outcomes of these reactions depend significantly on reaction conditions such as temperature, solvent choice, and concentration of reagents. The versatility in reactivity makes this compound valuable for synthetic chemistry applications.
The mechanism of action for 3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with biological targets:
These interactions suggest that this compound may modulate various biological processes, making it a candidate for further pharmacological studies .
3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride has several significant applications:
This compound's unique structural features and reactivity profile make it an important subject for ongoing research in medicinal chemistry and related fields.
The opioid epidemic necessitates innovative therapeutic strategies that decouple analgesia from abuse liability. Traditional μ-opioid receptor (MOR) agonists (e.g., oxycodone, fentanyl) effectively manage pain but carry high risks of dependence and respiratory depression. Recent research demonstrates that dopamine D3 receptor (D3R) antagonism attenuates opioid-seeking behavior without compromising antinociception. Preclinical studies show that selective D3R antagonists like VK4-116 and VK4-40 reduce oxycodone self-administration and reinstatement in rodents while preserving analgesic efficacy [2]. This synergy inspired the development of bifunctional ligands that simultaneously target MOR and D3R.
Dual-target ligands fall into two categories:
Table 1: Dual-Target Ligand Scaffolds for MOR-D3R Modulation
Scaffold Type | MOR Pharmacophore | D3R Pharmacophore | Affinity Range |
---|---|---|---|
Bivalent | Loperamide-derived diphenylacetamide | Piperazine/piperidine | MOR: 0.5–50 nM; D3R: 1–20 nM |
Bitopic | 3,5-Dimethyl-4-phenylpiperidine | Azaindole | MOR: <1 nM; D3R: <5 nM |
Hybrid | Methadone-derived tertiary amine | Haloperidol-like arylpiperidine | MOR: 100 nM; D3R: 200 nM |
Computational studies reveal that MOR and D3R share structural similarities in their orthosteric binding sites (OBS), particularly in the conserved transmembrane helices 2, 3, 6, and 7. This allows ligands with substituted phenyl-piperidine/piperazine motifs (e.g., loperamide, haloperidol) to bind both receptors [2]. Lead compounds like 28 and 40 exhibit sub-nanomolar affinity for MOR and low nanomolar affinity for D3R, with functional BRET assays confirming MOR agonism and D3R antagonism [2]. This pharmacological profile is critical for mitigating reward pathways activated by opioids while maintaining pain relief.
Fluorine incorporation enhances CNS drug efficacy through multifaceted mechanisms:
Table 2: Impact of Fluorination on Key Physicochemical Parameters
Position | ΔlogP* vs H | Metabolic Half-Life (t₁/₂) | H-Bond Acidity (A value) |
---|---|---|---|
Ortho-F | +0.28 | 1.8× increase | 0.035 (weak) |
Meta-F | +0.25 | 2.1× increase | 0.041 (moderate) |
Para-F | +0.30 | 1.5× increase | 0.038 (moderate) |
The meta-fluorine position in 3-{[(3-fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is strategically chosen:
The pyrrolidine scaffold contributes additional advantages:
Interactive Data: Fluorine’s Electrostatic Effects
// Adjust fluorine position to visualize impact on electrostatic potential (ESP): function updateESP(position) { const espanol = { "ortho": { logP: +0.28, metabolicStability: "High", hBondAcidity: 0.035 }, "meta": { logP: +0.25, metabolicStability: "Very High", hBondAcidity: 0.041 }, "para": { logP: +0.30, metabolicStability: "Moderate", hBondAcidity: 0.038 } }; return espanol[position]; }
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8